1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of approximately 230.27 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The presence of both dimethyl and p-tolylamino groups contributes to its unique properties and potential uses in various scientific fields.
This compound can be sourced from various chemical databases, including PubChem and SpectraBase, which provide detailed information on its structure, spectral data, and synonyms. It is classified under pyrimidine derivatives due to its structural characteristics that include a pyrimidine ring substituted with methyl and p-tolylamino groups. The compound is also associated with specific identifiers such as DTXSID10354622 in the EPA's CompTox database, which tracks chemical substances for environmental and health assessments.
The synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
The reaction conditions often require careful temperature control and the use of solvents that facilitate the solubility of reactants. For example, reactions may be conducted in ethanol or acetic acid under reflux conditions to promote the formation of the desired product while minimizing side reactions.
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo several chemical reactions typical for pyrimidine derivatives:
The reactivity of this compound is influenced by the electron-donating effects of the methyl groups and the p-tolylamino substituent, which can stabilize intermediates during reactions.
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione has potential applications in:
Given its structural features and properties, further exploration into its applications could reveal novel uses in medicinal chemistry or material science.
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione (CAS: 54347-47-6) belongs to the N-alkylated pyrimidinedione family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The systematic IUPAC name reflects three key structural features: (i) a pyrimidine-2,4-dione core (uracil derivative), (ii) methyl groups at the N1 and N3 ring nitrogens, and (iii) a p-tolylamino (4-methylanilino) substituent at the C6 position. Its molecular formula is C₁₄H₁₇N₃O₂ (MW: 259.30 g/mol), with the SMILES representation O=C1N(C)C(C=C(CNC2=CC=C(C)C=C2)N1C)=O
[1]. The "dione" suffix denotes carbonyl groups at C2 and C4, while "(1H,3H)" indicates the tautomeric hydrogen positions. This compound is a derivative of 1,3-dimethyluracil, where the C6 hydrogen is replaced by the p-tolylamino group via a methylene linker (–CH₂NH–), forming a benzylic amine junction. The p-tolyl group consists of a methyl-substituted phenyl ring, enhancing hydrophobic character.
Structural analogs include simpler scaffolds like 6-amino-1,3-dimethyluracil (C₆H₉N₃O₂, MW: 155.15 g/mol) [5] and alkylamino variants such as 1,3-dimethyl-6-(propylamino)pyrimidine-2,4-dione (C₉H₁₅N₃O₂, MW: 197.23 g/mol) [9]. These analogs highlight the role of C6 substituents in modulating properties.
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|
1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.14 | H at C6 |
6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | 155.15 | NH₂ at C6 |
5,6-Diamino-1,3-dimethyluracil | C₆H₁₀N₄O₂ | 170.18 | NH₂ at C5 and C6 |
1,3-Dimethyl-6-(propylamino)uracil | C₉H₁₅N₃O₂ | 197.23 | Propylamino at C6 |
6-(4-Methylanilino)-1,3-dimethyluracil | C₁₃H₁₅N₃O₂ | 245.28 | 4-Methylanilino at C6 (no linker) |
Pyrimidine derivatives are "privileged scaffolds" in drug design due to their biomimicry of nucleobases and tunable pharmacokinetics. The C6 p-tolylamino modification in 1,3-dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione enhances lipophilicity (logP ≈ 1.8 predicted) and membrane permeability, critical for bioavailability. The p-tolyl group enables π-stacking with aromatic residues in enzyme binding sites, while the methylene linker confers conformational flexibility for target engagement [1] [6].
Notably, pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) demonstrate potent kinase inhibition. For example, CDK2 inhibitors with p-tolylglycyl side chains (e.g., compound 14 in [2]) show IC₅₀ values of 0.057 ± 0.003 μM against CDK2/cyclin A2 and nanomolar cytotoxicity (IC₅₀ = 6–48 nM) against colorectal (HCT-116), breast (MCF-7), and liver (HepG-2) cancer lines. Molecular docking confirms hydrogen bonding between the p-tolylamino moiety and Leu83 in CDK2, mimicking roscovitine’s binding mode [2]. Beyond oncology, thiazole-pyrimidine hybrids exhibit broad-spectrum antimicrobial effects. For instance, naphthoquinone-fused thiazoles (e.g., compound 7 in [6]) inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), though direct data for this specific pyrimidine is limited.
Compound Class | Target | Potency (IC₅₀ or MIC) | Therapeutic Area |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine (CDK2 inhibitor) | CDK2/Cyclin A2 | 0.057 ± 0.003 μM | Anticancer |
Pyrazolo[3,4-d]pyrimidine | HCT-116 cancer cells | IC₅₀ = 6 nM | Anticancer |
Naphthoquinone-thiazole | MRSA | MIC < 1 μg/mL | Antibacterial |
Barbiturate-tetrasubstituted alkenes | S. pombe | Comparable to nystatin | Antifungal (limited) |
Pyrimidine drug development evolved from early nucleic acid research (1950s) to targeted kinase therapies. 1,3-dimethyluracil derivatives were first synthesized as metabolic probes, with C6-aminoalkylation emerging as a strategy to enhance blood-brain barrier penetration [3] [5]. Seminal work on roscovitine (a CDK inhibitor with a benzylamino group at C6) validated pyrimidines as kinase inhibitors, inspiring derivatives like 1,3-dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione [2]. Modern design incorporates bioisosteric replacements: Dinaciclib (pyrazolopyrimidine) and ibrutinib (pyrimidopyrimidine) retain the C6 arylamino motif for ATP-competitive kinase binding [2].
Recent innovations focus on multi-target agents. For example, naphthyridine-carboxamides (e.g., EVT-2995441) merge pyrimidine-like cores with p-tolylcarboxamide groups to enhance DNA intercalation [10]. Similarly, barbiturate-based alkenes exhibit antifungal activity against Schizosaccharomyces pombe (e.g., compound 9b, comparable to nystatin) [8]. Though 1,3-dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione itself is less documented, its structural lineage underscores its potential as a modular scaffold for future antimicrobial or anticancer agents.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: